Diludine

Description

Propriétés

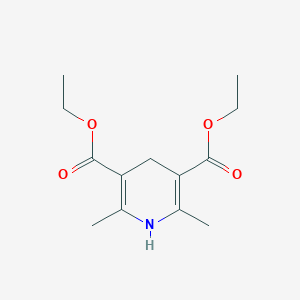

IUPAC Name |

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXTYJXBORAIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150895 | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149-23-1 | |

| Record name | Hantzsch ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diludine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWN6123BUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diludine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diludine, also known as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate or Hantzsch ester, is a versatile organic compound with significant applications in chemical synthesis and potential therapeutic areas. As a potent antioxidant and a mild reducing agent, its chemical properties are of considerable interest to researchers in drug development and organic chemistry. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and reactivity. Detailed experimental protocols for its synthesis and representative applications are provided, alongside a mechanistic exploration of its key chemical transformations. All quantitative data is summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Physicochemical Properties

This compound is a pale yellow to light green crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₄ | [1] |

| Molecular Weight | 253.29 g/mol | [1] |

| Melting Point | 178-183 °C | [2] |

| Appearance | Light yellow to yellow to green powder/crystal | |

| Predicted pKa | 3.50 ± 0.70 | [2] |

| UV-Vis λmax | 374 nm (in Ethanol) | [1][2] |

Solubility

This compound is soluble in various organic solvents. A detailed study of its mole fraction solubility in sixteen different monosolvents at various temperatures has been conducted. The data indicates that solubility generally increases with temperature.

| Solvent | Temperature (K) | Mole Fraction (x10³) |

| Methanol | 273.15 | 1.85 |

| 298.15 | 4.12 | |

| 323.15 | 8.89 | |

| Ethanol | 273.15 | 1.53 |

| 298.15 | 3.65 | |

| 323.15 | 8.21 | |

| Acetone | 273.15 | 6.88 |

| 298.15 | 15.63 | |

| 323.15 | 33.51 | |

| Ethyl Acetate | 273.15 | 3.98 |

| 298.15 | 9.07 | |

| 323.15 | 19.56 | |

| Toluene | 273.15 | 1.15 |

| 298.15 | 2.98 | |

| 323.15 | 7.14 | |

| Acetonitrile | 273.15 | 2.21 |

| 298.15 | 5.01 | |

| 323.15 | 10.78 |

Note: This table presents a selection of the available solubility data. For a comprehensive dataset across all sixteen solvents, please refer to the original publication.

Spectroscopic Properties

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5-7.0 | br s | 1H | N-H |

| ~4.0 | q | 4H | -O-CH₂-CH₃ |

| ~3.2 | s | 2H | C₄-H₂ |

| ~2.2 | s | 6H | C₂, C₆-CH₃ |

| ~1.2 | t | 6H | -O-CH₂-CH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~144 | C₂, C₆ |

| ~104 | C₃, C₅ |

| ~59 | -O-CH₂- |

| ~25 | C₄ |

| ~19 | C₂, C₆-CH₃ |

| ~15 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Sharp | N-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (ester) |

| ~1650 | Strong | C=C stretch (dihydropyridine ring) |

| ~1215 | Strong | C-O stretch (ester) |

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits a maximum absorbance (λmax) at approximately 374 nm when dissolved in ethanol[1][2]. This absorption is characteristic of the dihydropyridine chromophore.

Crystal Structure

Chemical Reactivity and Mechanisms

Hantzsch Pyridine Synthesis

This compound is synthesized via the Hantzsch pyridine synthesis, a multi-component reaction involving an aldehyde (formaldehyde for this compound), a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonia or ammonium acetate)[6].

The overall reaction can be depicted as follows: 2 CH₃COCH₂COOC₂H₅ + CH₂O + NH₃ → C₁₃H₁₉NO₄ + 2 H₂O

The mechanism involves a series of condensation and addition reactions, initiated by the Knoevenagel condensation of one equivalent of ethyl acetoacetate with formaldehyde and the formation of an enamine from the second equivalent of ethyl acetoacetate and ammonia. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.

Antioxidant Activity

This compound and other 1,4-dihydropyridines are known for their antioxidant properties. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thereby terminating radical chain reactions. The dihydropyridine ring is the active moiety responsible for this activity. The mechanism involves the transfer of a hydrogen atom from the nitrogen atom or the C4 position of the dihydropyridine ring to a free radical.

References

- 1. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1149-23-1 [chemicalbook.com]

- 2. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. The crystal structure of diethyl 1,4-dihydro-2,6-dimethyl... [degruyterbrill.com]

- 4. The crystal structure of diethyl 1,4-dihydro-2,6-dimethyl... [degruyterbrill.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Structure and IUPAC Nomenclature of Diludine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diludine, a synthetically derived compound, is recognized for its significant applications across various scientific fields, including its role as a potent antioxidant and a valuable hydrogen source in organic synthesis. This technical guide provides a comprehensive overview of this compound's chemical structure, its systematic IUPAC nomenclature, and key physicochemical properties. Detailed experimental protocols for its synthesis via the classical Hantzsch reaction are presented, alongside methodologies for evaluating its application as a reducing agent and its antimicrobial potential. This document aims to serve as a critical resource for professionals engaged in chemical research and drug development, offering detailed data and procedural insights to facilitate further investigation and application of this versatile molecule.

Chemical Structure and Nomenclature

This compound is a derivative of 1,4-dihydropyridine, characterized by a central dihydropyridine ring with methyl groups at the 2 and 6 positions, and ethyl carboxylate groups at the 3 and 5 positions.

IUPAC Nomenclature: The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .[1]

Synonyms: This compound is also widely known by several other names in scientific literature, including:

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₉NO₄ | [3][4][5] |

| Molecular Weight | 253.29 g/mol | [1][3][4] |

| CAS Number | 1149-23-1 | [3][4][5] |

| Appearance | Light green or light yellow solid/powder | [2] |

| Melting Point | 178-183 °C | [2][6] |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and methanol; insoluble in water. | [2][7] |

| Purity | Typically ≥97% or ≥98% | [3][4][5] |

| pKa (predicted) | 3.50 ± 0.70 | [2] |

Experimental Protocols

Synthesis of this compound via Hantzsch Pyridine Synthesis

The most common and established method for synthesizing this compound is the Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor.[8][9]

Reaction Scheme:

Formaldehyde + 2 Ethyl Acetoacetate + Ammonia → this compound + 3 H₂O

Experimental Workflow for Hantzsch Synthesis:

Caption: General workflow for the Hantzsch synthesis of this compound.

Detailed Protocol:

This protocol is adapted from established literature procedures for the Hantzsch synthesis of 1,4-dihydropyridines.[8][10]

Materials:

-

Aqueous formaldehyde (37% in water)

-

Ethyl acetoacetate

-

Concentrated aqueous ammonia (25% in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aqueous formaldehyde (1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and ethanol (2.0 mL).[10]

-

To this stirred mixture, add concentrated aqueous ammonia (6.2 mL, 82.97 mmol).[10]

-

Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 30 minutes.[10]

-

After the reflux period, allow the mixture to cool to room temperature. The product will begin to precipitate.

-

Further cool the mixture in an ice bath to ensure complete precipitation of the product.

-

Isolate the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of well-chilled ethanol (0–5 °C).[10]

-

Purify the crude product by recrystallization from ethanol to yield pure this compound.

-

Dry the purified crystals, weigh them, and calculate the percentage yield.

Application as a Reducing Agent

This compound and other Hantzsch esters are effective mild reducing agents, often used for the transfer hydrogenation of activated carbon-carbon double bonds, carbonyls, and imines.[2]

Logical Relationship for Reductive Amination:

Caption: Role of this compound in organocatalytic reductive amination.

Antimicrobial Activity Assay

Various 1,4-dihydropyridine derivatives have demonstrated antimicrobial activity against a range of microorganisms, including bacteria and fungi.[11] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Experimental Protocol for MIC Determination (Broth Microdilution Method):

This is a generalized protocol for determining the MIC of a compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Spectrophotometer or plate reader (optional, for quantitative measurement)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with nutrient broth to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Inoculate each well (containing the diluted compound and controls) with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound that completely inhibits visible growth.[11]

-

Optionally, the optical density (OD) of each well can be measured with a plate reader to quantify bacterial growth.

Conclusion

This compound, or diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a well-characterized compound with a straightforward synthesis and diverse applications. Its utility as a reducing agent in organic synthesis and its potential as an antimicrobial agent make it a subject of ongoing interest for researchers in chemistry and drug development. The detailed structural information and experimental protocols provided in this guide are intended to support and stimulate further research into the properties and applications of this versatile molecule.

References

- 1. Hantzsch ester | C13H19NO4 | CID 70849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CAS#:1149-23-1 | Chemsrc [chemsrc.com]

- 7. Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate|1149-23-1 [benchchem.com]

- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Hantzsch Ester Synthesis: An In-depth Technical Guide to a Cornerstone of Medicinal Chemistry

Abstract

The Hantzsch ester synthesis, a classic multicomponent reaction discovered by Arthur Hantzsch in 1881, remains a cornerstone in the synthesis of 1,4-dihydropyridines (1,4-DHPs), a scaffold of immense pharmacological importance.[1][2][3] This technical guide provides a comprehensive overview of the Hantzsch synthesis, detailing its core mechanistic pathways, presenting quantitative data on various synthetic protocols, and offering detailed experimental procedures for key methodologies. The versatility of this reaction, enabling the creation of a wide array of substituted 1,4-DHPs, has cemented its role in the development of numerous drugs, most notably the nifedipine class of calcium channel blockers used in treating hypertension.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of the Hantzsch ester synthesis.

Core Reaction Mechanism

The Hantzsch synthesis is a one-pot condensation reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[2][6] The reaction proceeds through a series of well-established steps to form the 1,4-dihydropyridine ring system. While multiple pathways have been proposed depending on the specific reactants and conditions, the most widely accepted mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound and an enamine.[4]

The primary mechanistic steps are as follows:

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[6] This step is a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction.[7]

-

Enamine Formation: The second equivalent of the β-ketoester reacts with the nitrogen source (e.g., ammonia) to produce a β-enamino ester.[6]

-

Michael Addition: The enamine then acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound in a Michael addition reaction.[4]

-

Cyclization and Dehydration: The final steps involve an intramolecular cyclization and subsequent dehydration to yield the stable 1,4-dihydropyridine ring.[4]

The driving force for the final aromatization step, if desired to form the corresponding pyridine, is the gain in resonance stability.[2]

References

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

1,4-Dihydropyridine Derivatives as NADH Mimics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1,4-dihydropyridine (1,4-DHP), often referred to as Hantzsch esters, have emerged as a pivotal class of compounds in organic synthesis and medicinal chemistry. Their structural and electronic resemblance to the nicotinamide adenine dinucleotide (NADH) coenzyme allows them to function as effective "NADH mimics," participating in a wide array of chemical transformations, most notably in biomimetic reduction reactions. This technical guide provides a comprehensive overview of 1,4-DHP derivatives as NADH mimics, detailing their synthesis, mechanism of action, and applications, with a particular focus on asymmetric reductions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of key chemical pathways and workflows.

Introduction

The vital role of the coenzyme NADH in biological redox processes has inspired the development of synthetic analogues that can replicate its hydride-donating capabilities in a laboratory setting. Among these, 1,4-dihydropyridine derivatives have proven to be highly versatile and efficient.[1] Their stability, ease of synthesis, and tunable steric and electronic properties make them ideal reagents for the reduction of a variety of functional groups.

The core function of 1,4-DHP derivatives as NADH mimics lies in their ability to transfer a hydride ion (H⁻) to an acceptor molecule, mirroring the in vivo reduction of substrates by NADH. This has found extensive application in asymmetric synthesis, where, in conjunction with chiral catalysts, 1,4-DHPs can achieve high levels of enantioselectivity in the formation of chiral alcohols, amines, and other valuable building blocks.[2][3]

Beyond their utility in synthetic chemistry, 1,4-DHP derivatives are also a significant class of pharmacologically active agents.[4][5][6][7][8] Many compounds based on the 1,4-DHP scaffold are known calcium channel blockers used in the treatment of cardiovascular diseases.[9][10] This dual relevance in both chemical synthesis and drug discovery underscores the importance of a thorough understanding of this class of molecules.

Synthesis of 1,4-Dihydropyridine Derivatives

The most common and historically significant method for synthesizing 1,4-dihydropyridines is the Hantzsch pyridine synthesis , first reported by Arthur Hantzsch in 1881.[11][12] This multicomponent reaction offers a straightforward and reliable route to a wide variety of symmetrically and asymmetrically substituted 1,4-DHPs.[13]

The Hantzsch Dihydropyridine Synthesis

The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[12][14] The reaction is generally refluxed in an alcohol solvent.[11]

General Reaction Scheme:

Caption: General scheme of the Hantzsch 1,4-dihydropyridine synthesis.

While the classical method is robust, it can suffer from long reaction times and moderate yields.[14] Consequently, numerous modifications have been developed to improve the efficiency and environmental footprint of the synthesis. These include the use of various catalysts, microwave irradiation, and solvent-free conditions.[12][13][15]

Experimental Protocol: One-Pot Synthesis of Hantzsch Esters Catalyzed by γ-Al2O3 Nanoparticles

This protocol describes a solvent-free, one-pot synthesis of 1,4-dihydropyridines using γ-alumina nanoparticles as a reusable catalyst, as reported in a study on efficient and green synthetic procedures.[15]

Materials:

-

Aldehyde (1 mmol)

-

Ethyl acetoacetate (2 mmol)

-

Ammonium acetate (1.5-2 mmol)

-

γ-Al2O3 nanoparticles (as catalyst)

-

Ethyl acetate

Procedure:

-

A mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5-2 mmol), and a catalytic amount of γ-Al2O3 nanoparticles is prepared.

-

The reaction mixture is heated at 90 °C under solvent-free conditions.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is washed with water and then recrystallized from ethanol to afford the pure 1,4-dihydropyridine.

-

The catalyst (γ-Al2O3 nanoparticles) can be recovered by filtration, washed with ethyl acetate, and dried for reuse in subsequent reactions.[15]

Characterization:

The synthesized products are typically characterized by spectroscopic methods such as ¹H NMR and ¹³C NMR, and their physical constants are compared with literature values.[15]

Mechanism of Action as NADH Mimics

The utility of 1,4-dihydropyridine derivatives as reducing agents stems from their ability to act as hydride donors. The mechanism involves the transfer of a hydride ion from the C4 position of the dihydropyridine ring to an electrophilic substrate. This process results in the aromatization of the 1,4-DHP to the corresponding pyridine derivative, which is a strong thermodynamic driving force for the reaction.[12]

The Hydride Transfer Mechanism

The hydride transfer can proceed through different pathways, including a one-step (concerted) or a multi-step (stepwise) mechanism involving electron and proton transfers. Thermodynamic and kinetic studies have shown that the hydride-transfer cycle is generally favorable for 1,4-dihydronicotinamides.[16] The efficiency of the hydride transfer is influenced by the nature of the substituents on the 1,4-DHP ring and the substrate.

Caption: Simplified mechanism of hydride transfer from a 1,4-DHP to a substrate.

Thermodynamic analysis of hydride transfer from 1,4-dihydropyridines to an acceptor has been performed, and it has been shown that the 4-position on the resulting pyridinium ring readily accepts a hydride in the reverse reaction, making the hydride transfer cycle favorable for these isomers.[16]

Applications in Asymmetric Reduction

A significant application of 1,4-dihydropyridine derivatives is in asymmetric transfer hydrogenation reactions.[2] In these reactions, a prochiral substrate is reduced to a chiral product with high enantioselectivity. This is achieved by using a chiral catalyst, which can be a Lewis acid, a Brønsted acid, or an organocatalyst, that coordinates to the substrate and directs the hydride transfer from the 1,4-DHP to one of the enantiotopic faces of the substrate.

Asymmetric Reduction of α-Ketoesters

The enantioselective reduction of α-ketoesters to optically active α-hydroxy esters is a valuable transformation, as the products are important chiral building blocks in the pharmaceutical and chemical industries.[17]

Workflow for Asymmetric Transfer Hydrogenation:

Caption: General workflow for the asymmetric reduction of a prochiral ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of an α-Ketoester

This protocol is a generalized procedure based on the enantioselective reduction of α-ketoesters using Hantzsch esters and a chiral copper(II)-bisoxazoline complex as a catalyst.[17]

Materials:

-

α-Ketoester (e.g., ethyl benzoylformate) (1.0 equiv)

-

Hantzsch ester (1.1 equiv)

-

Chiral bisoxazoline ligand (e.g., (S,S)-benzyl-box) (0.1 equiv)

-

Cu(OTf)₂ (0.1 equiv)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the chiral bisoxazoline ligand and Cu(OTf)₂ are dissolved in the anhydrous solvent.

-

The solution is stirred at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.

-

The α-ketoester is then added to the reaction mixture.

-

Finally, the Hantzsch ester is added, and the reaction is stirred at the desired temperature (e.g., room temperature or slightly elevated).

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction is quenched (e.g., with saturated aqueous NH₄Cl solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the chiral α-hydroxy ester.

Analysis:

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Quantitative Data on Asymmetric Reductions

The following table summarizes representative data from the literature on the asymmetric reduction of various substrates using 1,4-dihydropyridine derivatives as the hydride source.

| Substrate | Chiral Catalyst/System | 1,4-DHP Derivative | Yield (%) | ee (%) | Reference |

| Ethyl benzoylformate | [(S,S)-benzyl-box]-Cu(OTf)₂ | Hantzsch ester | - | 91 | [17] |

| β,β-disubstituted α,β-unsaturated aldehydes | Chiral imidazolidinone | Ethyl Hantzsch ester | - | 90 | [18][19] |

| α-Ketoesters | Mono-ionised zinc species | 2,6-dimethyl-3,5-dialkoxycarbonyl-1,4-dihydropyridine | - | - | [20] |

| Quinolines | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Hantzsch esters | - | up to 88 | [2] |

Note: Specific yield and ee values can vary significantly depending on the exact substrate, catalyst, and reaction conditions.

Applications in Drug Development

The 1,4-dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5][21] This has led to the development of numerous drugs with a wide range of therapeutic applications.

Calcium Channel Blockers

The most well-known pharmacological application of 1,4-DHPs is as L-type calcium channel blockers.[9][10] These drugs are widely used in the treatment of hypertension and angina.[8][11] Structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological activity of these compounds.[22][23][24]

Other Therapeutic Areas

Beyond their role as calcium channel blockers, 1,4-DHP derivatives have been investigated for a variety of other biological activities, including:

-

Antimicrobial and antifungal properties[4]

-

Anti-inflammatory effects[7]

-

Antitubercular activity[8]

-

Neuroprotective effects[5]

The diverse biological activities of 1,4-dihydropyridines make them a continued area of interest for drug discovery and development.[7][28]

Conclusion

1,4-Dihydropyridine derivatives have firmly established their role as versatile and powerful NADH mimics in modern organic synthesis. Their ability to act as efficient hydride donors, coupled with the development of sophisticated chiral catalytic systems, has enabled the highly enantioselective synthesis of a wide range of valuable chiral molecules. The foundational Hantzsch synthesis continues to be a practical route for their preparation, with ongoing advancements improving its efficiency and sustainability. Furthermore, the inherent biological activity of the 1,4-DHP scaffold ensures its continued importance in the field of medicinal chemistry and drug development. This guide has provided a comprehensive overview of the synthesis, mechanism, and application of these remarkable compounds, offering a valuable resource for researchers and professionals working in these fields.

References

- 1. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and significance of 1,4-dihydropyridine drug analogs. [wisdomlib.org]

- 5. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-dihydropyridine derivatives: Significance and symbolism [wisdomlib.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. mdpi.com [mdpi.com]

- 10. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. Thermodynamics and kinetics of the hydride-transfer cycles for 1-aryl-1,4-dihydronicotinamide and its 1,2-dihydroisomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

- 20. Asymmetric reduction of α-ketoesters with Hantzsch esters (dialkoxycarbonyldihydropyridines) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 22. 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative Structure‐Activity Relationship Study of Recently Synthesized 1, 4‐Dihydropyridine Calcium Channel Antagonists. Application of the Hansch Analysis Method | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists | DIGITAL.CSIC [digital.csic.es]

- 27. Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A Review on the Methods of Preparing 1,4-dihydropyridine derivatives [cic.azaruniv.ac.ir]

Spectroscopic Profile of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, a compound commonly known as a Hantzsch ester. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields by presenting key spectroscopic data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~8.74-8.85 | s | 1H | NH | DMSO-d₆ |

| ~7.05-7.24 | d | 4H (total for both) | Aromatic CH (for 4-aryl substituted analogs) | DMSO-d₆ |

| ~4.80-4.89 | s | 1H | C4-H | DMSO-d₆ |

| ~3.99-4.10 | q | 4H | OCH₂ | DMSO-d₆ |

| ~2.25-2.29 | s | 6H | 2,6-CH₃ | DMSO-d₆ |

| ~1.11-1.20 | t | 6H | OCH₂CH₃ | DMSO-d₆ |

| ~5.89 | s | 1H | NH | CDCl₃ |

| ~4.96 | s | 1H | C4-H | CDCl₃ |

| ~4.07 | q | 4H | OCH₂ | CDCl₃ |

| ~2.30 | s | 6H | 2,6-CH₃ | CDCl₃ |

| ~1.21 | t | 6H | OCH₂CH₃ | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~166.8-167.8 | C=O (ester) | DMSO-d₆ / CDCl₃ |

| ~145.3-147.2 | C2, C6 | DMSO-d₆ |

| ~101.6-102.7 | C3, C5 | DMSO-d₆ |

| ~59.0-59.5 | OCH₂ | DMSO-d₆ |

| ~38.4-38.7 | C4 | DMSO-d₆ |

| ~18.2-18.7 | 2,6-CH₃ | DMSO-d₆ |

| ~14.1-14.7 | OCH₂CH₃ | DMSO-d₆ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3328-3347 | N-H stretch[1] |

| ~2955-2980 | C-H stretch (aliphatic) |

| ~1675-1694 | C=O stretch (ester)[1] |

| ~1623-1629 | C=C stretch[1] |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 253.1314 | [M]+ (Exact Mass) |

| 252 | [M-H]+ |

| 224 | [M-C₂H₅]+ |

| 208 | [M-OC₂H₅]+ |

| 196 | [M-COOC₂H₅]+ |

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. Below are detailed methodologies for the synthesis and analysis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

Synthesis: Hantzsch Dihydropyridine Synthesis

The title compound is typically synthesized via the Hantzsch reaction.[2] A general procedure involves a one-pot condensation reaction.

Materials:

-

Aldehyde (e.g., formaldehyde or a substituted benzaldehyde)

-

Ethyl acetoacetate (2 equivalents)

-

Ammonia source (e.g., ammonium acetate)

-

Solvent (e.g., ethanol)

Procedure:

-

A mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.1 mmol) in ethanol (10 mL) is refluxed for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker or Varian NMR spectrometer operating at a proton frequency of 300 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT).

-

Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Shimadzu).

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

3. Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI-MS).

-

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a lower concentration (e.g., 10-100 µg/mL).

-

GC-MS Parameters:

-

Injector temperature: 250-280 °C.

-

Oven temperature program: A suitable temperature gradient is used to separate the components, for example, starting at 100 °C and ramping up to 280 °C.

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

-

ESI-MS Parameters:

-

Ionization mode: Positive ion mode.

-

Capillary voltage: 3-5 kV.

-

Nebulizer gas: Nitrogen.

-

-

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

References

The Hantzsch Reaction: A Timeless Tool in Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

First reported in 1881 by the German chemist Arthur Hantzsch, the Hantzsch pyridine synthesis, or Hantzsch reaction, has remained a cornerstone of heterocyclic chemistry for over a century.[1] This robust and versatile multi-component reaction provides a straightforward route to 1,4-dihydropyridines (1,4-DHPs) and subsequently to pyridines, scaffolds of immense significance in medicinal chemistry. The initial discovery laid the foundation for the synthesis of a vast array of biologically active molecules, most notably the L-type calcium channel blockers such as nifedipine, which are widely used in the treatment of hypertension and angina.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism, and modern applications of the Hantzsch reaction, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

Arthur Hantzsch's seminal work, published in Chemische Berichte in 1881, described the condensation of an aldehyde, two equivalents of a β-ketoester (specifically ethyl acetoacetate), and ammonia to yield a dihydropyridine derivative.[1] This initial product, now known as a "Hantzsch ester," could then be oxidized to the corresponding pyridine.[1] The simplicity and efficiency of this one-pot synthesis of a complex heterocyclic system were remarkable for its time and have ensured its continued relevance. The fundamental reaction involves a 2:1:1 stoichiometry of the β-ketoester, aldehyde, and nitrogen source, respectively.[1]

The Reaction Mechanism: A Stepwise Exploration

The Hantzsch reaction proceeds through a series of well-established intermediates. The generally accepted mechanism involves two primary pathways that converge: the formation of an α,β-unsaturated carbonyl compound via a Knoevenagel condensation and the generation of an enamine. These two key intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.

Key Mechanistic Steps:

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde in the presence of a base (ammonia or its salt) to form an α,β-unsaturated carbonyl intermediate.

-

Enamine Formation: The second equivalent of the β-ketoester reacts with the nitrogen donor (ammonia or ammonium acetate) to form a β-enamino ester.

-

Michael Addition: The enamine acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound in a Michael-type addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to yield the final 1,4-dihydropyridine product.

The logical flow of the Hantzsch reaction mechanism can be visualized as follows:

Quantitative Data on Hantzsch Reaction and its Modifications

The efficiency of the Hantzsch reaction can be influenced by various factors, including the nature of the reactants, the solvent, the catalyst, and the reaction conditions. The following tables summarize representative quantitative data for the classical Hantzsch synthesis and several of its modern, more sustainable variations.

Table 1: Classical Hantzsch Reaction Yields with Various Aldehydes

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Conditions | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux, 8-20 h | 82 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 93 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 95 |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 75-90 |

| 2-Nitrobenzaldehyde | Methyl acetoacetate | Ammonia | Methanol | Reflux, 3.5 h | ~85 |

Table 2: Comparison of Modern Synthetic Protocols for the Hantzsch Reaction

| Method | Catalyst | Solvent | Conditions | Time | Yield (%) |

| Microwave-assisted | None | Solvent-free | 700 W | 3-8 min | 81-97 |

| Microwave-assisted | Alumina | DMF (catalytic) | Domestic oven | 6 min | >85 |

| Ultrasound-assisted | p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS) | Ultrasonic irradiation | Not specified | 96 |

| Ultrasound-assisted | None | Solvent-free | Room temperature | Not specified | 82-99 |

| Ionic Liquid | [Bmim]OAc | DMF | Reflux | 4.5 h | 80-93 |

| Green Synthesis | Ceric ammonium nitrate (CAN) | Solvent-free | Room temperature | 2.5 h | Good to excellent |

| Green Synthesis | None | Solvent-free | 100 °C | 45 min | 85 |

Experimental Protocols

Classical Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Materials:

-

Benzaldehyde (1.0 eq.)

-

Ethyl acetoacetate (2.0 eq.)

-

Ammonium acetate (1.2 eq.)

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde, ethyl acetoacetate, and ammonium acetate.

-

Add ethanol to the flask to dissolve the reactants.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours, depending on the specific aldehyde used.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Microwave-Assisted Hantzsch Synthesis of Acridinediones

Materials:

-

Aromatic aldehyde (1 mmol)

-

Dimedone (2 mmol)

-

Ammonium acetate (1.5 mmol)

Procedure:

-

In a microwave-safe vessel, combine the aromatic aldehyde, dimedone, and ammonium acetate.

-

Place the vessel in a domestic microwave oven.

-

Irradiate the mixture at 700 W for a period of 3 to 8 minutes. The progress of the reaction can be monitored by TLC at intervals.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The solid product is then purified, typically by recrystallization from a suitable solvent like ethanol.

Modifications and Variations

Over the decades, numerous modifications to the original Hantzsch synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope.

-

Knoevenagel-Fries Modification: This variation allows for the synthesis of unsymmetrical pyridine compounds by the controlled, stepwise reaction of the intermediates.[1]

-

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound has dramatically reduced reaction times from hours to minutes and often leads to higher yields.[4][5][6]

-

Green Chemistry Approaches: In recent years, there has been a significant focus on developing more environmentally friendly protocols. This includes the use of green solvents like water and ionic liquids, as well as solvent-free and catalyst-free conditions.[1][7]

The workflow for synthesizing unsymmetrical pyridines via the Knoevenagel-Fries modification can be depicted as follows:

Conclusion

The Hantzsch reaction, from its discovery in the late 19th century to its modern-day applications, exemplifies a truly classic and indispensable transformation in organic synthesis. Its ability to construct the medicinally important dihydropyridine and pyridine cores in a single step from simple precursors has cemented its place in the synthetic chemist's toolbox. The continuous evolution of the Hantzsch reaction, with the development of more efficient and sustainable protocols, ensures its relevance for future innovations in drug discovery and materials science. This guide has provided a detailed overview of the core aspects of the Hantzsch reaction, offering valuable insights and practical protocols for researchers and professionals in the chemical sciences.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Stability of Diludine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diludine, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is a synthetic compound belonging to the 1,4-dihydropyridine (DHP) class. Members of this class are known for their significant biological activities, including antioxidant properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its physical and chemical stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and potential stability challenges of this compound, drawing upon data from the broader 1,4-dihydropyridine class where specific data for this compound is not available. This document outlines key degradation pathways, provides methodologies for stability-indicating analysis, and discusses considerations for formulation development.

Physical Properties

The physical properties of this compound are foundational to its handling, processing, and formulation.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₉NO₄ | [General Knowledge] |

| Molecular Weight | 253.29 g/mol | [General Knowledge] |

| Appearance | Light yellow or light green solid | [General Knowledge] |

| Melting Point | 178-183 °C | [General Knowledge] |

| Solubility | Soluble in organic solvents such as ethanol. | [General Knowledge] |

Chemical Stability

The chemical stability of this compound is a critical quality attribute. Like other 1,4-dihydropyridine derivatives, this compound is susceptible to degradation under various environmental conditions. The primary degradation pathway involves the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative. This transformation leads to a loss of biological activity.

Photostability

1,4-Dihydropyridine derivatives are notoriously sensitive to light. Exposure to ultraviolet (UV) and even visible light can catalyze the oxidation of the dihydropyridine ring.

-

Degradation Pathway: The principal photodegradation product of 1,4-DHP derivatives is the corresponding pyridine analog. This is an oxidation reaction.

-

Influencing Factors: The rate of photodegradation can be influenced by the intensity and wavelength of the light, the solvent system, and the presence of photosensitizers.

Table 2: Representative Photostability Data for 1,4-Dihydropyridine Derivatives (as a proxy for this compound)

| Condition | Solvent | Degradation Product | % Degradation (Time) | Reference(s) |

| UV Light (254 nm) | Methanol | Pyridine Derivative | Data not available for this compound | [General DHP literature] |

| Xenon Lamp (ICH Q1B) | Solution | Pyridine Derivative | Data not available for this compound | [General DHP literature] |

| Daylight Exposure | Solid State | Pyridine Derivative | Data not available for this compound | [General DHP literature] |

Thermal Stability

Elevated temperatures can promote the degradation of this compound, particularly in the presence of moisture.

-

Degradation Pathway: Similar to photodegradation, thermal stress can lead to the oxidation of the dihydropyridine ring to the pyridine derivative. Studies on other 1,4-DHP derivatives have shown that thermodegradation in the solid state does not occur in dry air but proceeds in the presence of humidity.

-

Kinetics: The thermal degradation of some 1,4-DHP derivatives in the presence of humidity has been reported to follow first-order kinetics.

Table 3: Representative Thermal Stability Data for 1,4-Dihydropyridine Derivatives (as a proxy for this compound)

| Temperature | Humidity | Degradation Product | Rate Constant (k) | Reference(s) |

| 70-90°C | 76.4% RH | Pyridine Derivative | Data not available for this compound | [General DHP literature] |

| 80°C | 50.9 - 90.9% RH | Pyridine Derivative | Data not available for this compound | [General DHP literature] |

Hydrolytic Stability

The susceptibility of this compound to hydrolysis, particularly of its ester functional groups, should be evaluated across a range of pH values.

-

Potential Degradation Pathway: Hydrolysis of the ethyl ester groups on the this compound molecule would yield the corresponding carboxylic acid derivatives. The dihydropyridine ring itself is generally stable to hydrolysis under neutral conditions but can be influenced by pH.

-

pH Dependence: The rate of hydrolysis is typically pH-dependent. Both acid- and base-catalyzed hydrolysis can occur.

Table 4: Representative Hydrolytic Stability Data for Ester-containing Compounds (as a proxy for this compound)

| pH | Temperature | Degradation Product(s) | Half-life (t½) | Reference(s) |

| Acidic (e.g., pH 1.2) | 37°C | Carboxylic acid derivative | Data not available for this compound | [General knowledge] |

| Neutral (e.g., pH 7.0) | 37°C | Carboxylic acid derivative | Data not available for this compound | [General knowledge] |

| Basic (e.g., pH 9.0) | 37°C | Carboxylic acid derivative | Data not available for this compound | [General knowledge] |

Oxidative Stability

This compound, as a 1,4-dihydropyridine, is inherently susceptible to oxidation. This is a primary route of degradation and results in the aromatization of the dihydropyridine ring.

-

Degradation Pathway: The main oxidation product is the corresponding pyridine derivative. This process involves the loss of two hydrogen atoms from the dihydropyridine ring.

-

Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide, or even atmospheric oxygen, can induce this degradation. The reaction can be catalyzed by light, heat, and certain metal ions.

Experimental Protocols

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and for developing and validating a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed on a single batch of the drug substance. The extent of degradation should be targeted to be between 5-20%.

4.1.1 Photostability Testing (ICH Q1B)

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and also expose the solid drug substance.

-

Light Exposure: Expose the samples to a light source that produces both UV and visible output, such as a xenon or metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

-

Analysis: At appropriate time points, analyze the exposed and control samples by a stability-indicating HPLC method.

4.1.2 Thermal Stability Testing

-

Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

-

Conditions: Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) at a controlled relative humidity (e.g., 75% RH).

-

Analysis: Analyze the samples at various time points using a stability-indicating HPLC method.

4.1.3 Hydrolytic Stability Testing

-

Sample Preparation: Prepare solutions of this compound in buffers of different pH (e.g., pH 1.2, 4.5, 7.0, 9.0).

-

Conditions: Store the solutions at a controlled temperature (e.g., 40°C or 60°C).

-

Analysis: At specified intervals, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

4.1.4 Oxidative Stability Testing

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent.

-

Conditions: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) to the this compound solution. Store at room temperature or slightly elevated temperature.

-

Analysis: Monitor the degradation over time by analyzing samples at different intervals with a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease in this compound concentration and the formation of its degradation products.

Table 5: Suggested Starting HPLC Method Parameters for this compound

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water or buffer (e.g., phosphate buffer) in a gradient or isocratic mode. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance for this compound and its expected pyridine degradant. |

| Column Temperature | 25-30°C |

| Injection Volume | 10-20 µL |

Method Validation (as per ICH Q2(R1)) The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Visualization of Pathways and Workflows

Degradation Pathway of this compound

Experimental Workflow for Forced Degradation Studies

Drug-Excipient Compatibility

The interaction between this compound and pharmaceutical excipients is a critical consideration in formulation development. Incompatibilities can lead to degradation of the API and compromise the quality of the final product.

-

Potential Interactions: Common excipients that may pose a risk for 1,4-dihydropyridine derivatives include those with reactive functional groups, high water content, or metallic impurities. For example, lactose, in the presence of an amine (like the secondary amine in the dihydropyridine ring) and moisture, could potentially undergo a Maillard reaction, although this is less likely under typical solid-state conditions. Lubricants like magnesium stearate can sometimes interact with APIs.

Table 6: Representative Drug-Excipient Compatibility Study Design

| Excipient Category | Example Excipients | Ratio (Drug:Excipient) | Storage Conditions | Analytical Technique |

| Diluents | Microcrystalline Cellulose, Lactose, Starch | 1:1, 1:5 | 40°C/75% RH, 50°C/75% RH | HPLC, DSC |

| Binders | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | 1:1 | 40°C/75% RH, 50°C/75% RH | HPLC, DSC |

| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | 1:1 | 40°C/75% RH, 50°C/75% RH | HPLC, DSC |

| Lubricants | Magnesium Stearate, Stearic Acid | 1:0.05 | 40°C/75% RH, 50°C/75% RH | HPLC, DSC |

Conclusion and Recommendations

This compound, as a 1,4-dihydropyridine derivative, is expected to be susceptible to oxidative degradation, particularly when exposed to light and heat in the presence of moisture. The primary degradation product is the corresponding pyridine derivative. Hydrolysis of the ester groups is also a potential degradation pathway that requires investigation.

For robust formulation development, it is imperative to:

-

Conduct comprehensive forced degradation studies to fully characterize the degradation profile of this compound.

-

Develop and validate a stability-indicating HPLC method for the accurate quantification of this compound and its degradation products.

-

Perform thorough drug-excipient compatibility studies to select appropriate excipients that do not compromise the stability of the API.

-

Implement appropriate protective measures in the formulation and packaging, such as the use of light-protective packaging and control of moisture content, to ensure the stability and shelf-life of the final drug product.

This guide provides a framework for understanding and investigating the stability of this compound. The experimental protocols and data tables should be adapted and populated with specific experimental results to build a complete stability profile for this promising compound.

The Role of Diludine as a Hydride Donor in Organic Chemistry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diludine, also known as Hantzsch ester or diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is a prominent member of the 1,4-dihydropyridine (DHP) family and serves as a significant synthetic analogue of the natural hydride donor NADH (Nicotinamide Adenine Dinucleotide).[1][2] Its utility as a mild and selective hydride donor has established it as a valuable reagent in modern organic synthesis, particularly in the reduction of polarized double bonds such as C=O and C=N. This guide provides a comprehensive overview of the core principles of this compound's function, including its mechanism of hydride transfer, applications in key organic transformations, and detailed experimental protocols.

Introduction: this compound as a Biomimetic Reducing Agent

This compound's structure, featuring a 1,4-dihydropyridine ring, is central to its function as a hydride donor, mimicking the reactive moiety of the biological reducing agent NADH.[1][3] This characteristic allows it to participate in a variety of reduction reactions under mild conditions, often with high chemo- and stereoselectivity, making it an attractive alternative to more reactive and less selective metal hydride reagents. The driving force for the hydride transfer is the formation of the stable, aromatic pyridine ring in the oxidized product.[4]

Synthesis of this compound: The Hantzsch Dihydropyridine Synthesis

This compound is readily prepared via the Hantzsch dihydropyridine synthesis, a one-pot multicomponent reaction.[4][5][6] This reaction typically involves the condensation of an aldehyde (such as formaldehyde), two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, commonly ammonia or ammonium acetate.[4] The reaction proceeds through a series of condensations and cyclizations to afford the 1,4-dihydropyridine core structure.[5][6]

Logical Workflow for Hantzsch Dihydropyridine Synthesis

Caption: Logical workflow of the Hantzsch dihydropyridine synthesis.

Mechanism of Hydride Transfer

The precise mechanism of hydride transfer from this compound to a substrate can vary depending on the reaction conditions and the nature of the substrate and any catalysts present. Three primary mechanisms have been proposed:

-

Single-Step Hydride Transfer: This is the most commonly accepted mechanism for thermal reactions, involving a concerted transfer of a hydride ion (H⁻) from the C4 position of the dihydropyridine ring to the electrophilic center of the substrate.[7]

-

Two-Step Electron Transfer-Hydrogen Atom Abstraction: This pathway involves an initial single-electron transfer (SET) from the dihydropyridine to the substrate, forming a radical ion pair, followed by a hydrogen atom transfer.

-

Three-Step Electron Transfer-Proton Transfer-Electron Transfer: A more complex pathway that involves sequential electron and proton transfers.

Kinetic isotope effect studies often support the single-step hydride transfer as the rate-determining step.[7]

Proposed Mechanism of Hydride Transfer from this compound

Caption: Generalized mechanism of hydride transfer from this compound.

Applications in Organic Synthesis

This compound is a versatile reducing agent for a range of functional groups, most notably in the presence of a catalyst to activate the substrate.

Reduction of Imines and Reductive Amination

This compound is widely used for the reduction of imines to amines. This transformation is often catalyzed by Brønsted or Lewis acids, which activate the imine towards hydride attack. The reaction can be performed as a direct reduction of a pre-formed imine or as a one-pot reductive amination of a ketone or aldehyde with an amine.[1][8][9] Chiral Brønsted acids, such as phosphoric acid derivatives, have been successfully employed to achieve highly enantioselective reductions of imines.[10][11]

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and natural products. This compound, in conjunction with chiral catalysts, has emerged as a powerful tool for these asymmetric reductions.[12][13] Organocatalysts, such as chiral phosphoric acids and their salts, activate the ketone and create a chiral environment, directing the hydride transfer from this compound to one face of the carbonyl group with high enantioselectivity.[4][5]

Quantitative Data on this compound-Mediated Reductions

The following tables summarize the performance of this compound in representative asymmetric reduction reactions.

Table 1: Enantioselective Reductive Amination of Ketones with p-Anisidine using a Chiral Phosphoric Acid Catalyst and Hantzsch Ester.

| Entry | Ketone Substrate | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | 48 | 95 | 90 |

| 2 | 4'-Methoxyacetophenone | 48 | 96 | 92 |

| 3 | 4'-Chloroacetophenone | 72 | 91 | 94 |

| 4 | 2'-Methoxyacetophenone | 72 | 85 | 88 |

| 5 | Propiophenone | 48 | 92 | 91 |

Data synthesized from representative literature.[4]

Table 2: Enantioselective Transfer Hydrogenation of α,β-Unsaturated Ketones using a Chiral Primary Amine Salt Catalyst and Hantzsch Ester.

| Entry | α,β-Unsaturated Ketone | Time (h) | Yield (%) | ee (%) |

| 1 | Chalcone | 48 | 99 | 90 |

| 2 | (E)-4-Phenylbut-3-en-2-one | 48 | 98 | 92 |

| 3 | 2-Cyclohexen-1-one | 72 | 85 | 88 |

| 4 | (E)-3-Penten-2-one | 48 | 95 | 85 |

Data synthesized from representative literature.[5]

Experimental Protocols

General Protocol for the Synthesis of this compound (Hantzsch Ester)

-

To a round-bottom flask, add formaldehyde (1.0 eq), ammonium acetate (2.0 eq), and ethyl acetoacetate (4.0 eq) in water.

-

Heat the mixture to 90 °C with vigorous stirring for 2 hours.

-

The product will precipitate from the reaction mixture.

-

Collect the solid product by filtration and wash with cold water and cold ethanol.

-

Recrystallize the crude product from ethanol to afford pure this compound as yellow needles.

General Protocol for the Organocatalytic Asymmetric Reduction of an Imine

-

To a dry reaction vial under an inert atmosphere, add the chiral catalyst (e.g., a chiral phosphoric acid, 5-10 mol%).

-

Add the imine substrate (1.0 eq) and this compound (1.2-1.5 eq).

-

Dissolve the components in an anhydrous, non-polar solvent (e.g., toluene or benzene).

-

Stir the reaction at the specified temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture can be purified directly by flash column chromatography on silica gel to isolate the chiral amine product.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the catalytic cycle for the Brønsted acid-catalyzed asymmetric reduction of an imine with this compound.

Catalytic Cycle for Asymmetric Imine Reduction

Caption: Catalytic cycle for Brønsted acid-catalyzed imine reduction.

Conclusion

This compound has proven to be a highly effective and versatile biomimetic hydride donor in organic synthesis. Its ability to participate in mild and selective reductions, particularly in the realm of asymmetric catalysis, has solidified its importance for the synthesis of chiral amines and alcohols. The development of new catalytic systems that utilize this compound continues to expand its synthetic utility, offering green and efficient alternatives to traditional reduction methodologies. Further research into novel applications and catalyst development will undoubtedly continue to enhance the role of this compound in modern organic chemistry.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Highly Enantioselective Transfer Hydrogenation of α,β-Unsaturated Ketones [organic-chemistry.org]

- 6. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uni-giessen.de [uni-giessen.de]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. Asymmetric reduction of α-ketoesters with Hantzsch esters (dialkoxycarbonyldihydropyridines) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of Hantzsch Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hantzsch esters, formally known as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates, are a class of organic compounds first synthesized by Arthur Hantzsch in 1881.[1] Initially recognized for their role in the synthesis of pyridines, these 1,4-dihydropyridine (DHP) derivatives have emerged as versatile molecules with significant applications in organic synthesis and medicinal chemistry.[1][2] Their structural similarity to the nicotinamide adenine dinucleotide (NADH) coenzyme has made them valuable as mild and selective reducing agents in a variety of chemical transformations.[1] More recently, their unique electronic properties have positioned them as key players in the rapidly evolving field of photoredox catalysis, where they can function as potent electron and proton donors.[3][4] This technical guide provides a comprehensive overview of the core electronic properties of Hantzsch esters, detailing their synthesis, redox characteristics, spectroscopic signatures, and mechanistic roles in key chemical reactions.

Core Electronic Properties and Redox Behavior

The utility of Hantzsch esters in chemical synthesis is fundamentally linked to their electronic structure. The 1,4-dihydropyridine ring is electron-rich and can readily undergo oxidation to the corresponding aromatic pyridine derivative. This aromatization is a strong thermodynamic driving force for many reactions involving Hantzsch esters.[5]

Redox Potentials

The redox potential of a Hantzsch ester is a critical parameter that quantifies its ability to act as a reducing agent. These values are typically determined experimentally using cyclic voltammetry (CV). The oxidation potential is influenced by the substituents on the dihydropyridine ring. Generally, 4-alkyl-substituted Hantzsch esters have a higher oxidation potential (e.g., E_ox½ = +1.05 V vs. SCE) compared to the unsubstituted parent compound.[5] This tunability allows for the rational design of Hantzsch esters for specific applications.

| Compound/Derivative | Oxidation Potential (E½ or E_p) vs. Ref. | Solvent/Electrolyte | Method | Reference |

| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Not explicitly found in searches | - | - | - |

| 4-Alkyl-substituted Hantzsch esters (average) | +1.05 V vs. SCE | Not specified | CV | [5] |